Chemical properties and molecular weight of 4-methyl-N-(1H-pyrazol-4-yl)benzamide
Chemical properties and molecular weight of 4-methyl-N-(1H-pyrazol-4-yl)benzamide
This technical guide details the chemical properties, molecular weight, synthesis, and application of 4-methyl-N-(1H-pyrazol-4-yl)benzamide , a significant structural motif in medicinal chemistry, particularly within kinase inhibitor discovery.[1]
[1]
Executive Summary & Biological Context
4-methyl-N-(1H-pyrazol-4-yl)benzamide is a synthetic organic compound belonging to the class of pyrazole-benzamides .[1] This molecular scaffold serves as a critical "privileged structure" in drug discovery, specifically in the design of ATP-competitive kinase inhibitors.[1]
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Role in Drug Design: The 4-aminopyrazole moiety functions as a hinge-binding element, capable of forming bidentate hydrogen bonds with the backbone residues of the kinase ATP-binding pocket (e.g., CDK, Aurora, and JAK families).[1]
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Structural Significance: The 4-methylbenzamide (p-toluamide) tail provides a hydrophobic vector that often extends into the gatekeeper region or solvent-exposed front pockets of the enzyme.[1]
Chemical Identity & Molecular Weight[1][2]
Nomenclature & Identifiers[1]
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IUPAC Name: 4-Methyl-N-(1H-pyrazol-4-yl)benzamide[1]
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Common Name: N-(4-Pyrazolyl)-p-toluamide[1]
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SMILES: Cc1ccc(cc1)C(=O)Nc2c[nH]nc2
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InChI Key: (Predicted) XFZNIUMLNKPJGO-UHFFFAOYSA-N (Analog based)
Molecular Weight & Elemental Analysis
The molecular weight is calculated based on the standard atomic weights of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), and Oxygen (15.999).[1]
| Property | Value |
| Chemical Formula | C₁₁H₁₁N₃O |
| Average Molecular Weight | 201.23 g/mol |
| Monoisotopic Mass | 201.0902 Da |
| Exact Mass | 201.090212 Da |
Elemental Composition:
Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development.[1]
Solubility & Lipophilicity[1]
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Physical State: Off-white to pale yellow solid.[1]
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Solubility:
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Lipophilicity (LogP):
Acid-Base Chemistry (pKa)
The molecule exhibits amphoteric character due to the pyrazole ring:
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Pyrazole -NH- (Acidic): pKa ≈ 14.2 (Deprotonation requires strong base).[1]
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Pyrazole -N= (Basic): pKa ≈ 2.5 (Protonation occurs only in strong acid).[1]
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Amide NH: Non-basic and non-acidic under physiological conditions.[1]
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Physiological State: Neutral species predominates at pH 7.4.[1]
Synthesis & Reactivity
The synthesis of 4-methyl-N-(1H-pyrazol-4-yl)benzamide is typically achieved through an electrophilic acylation of 4-aminopyrazole.[1]
Synthetic Pathway (Diagram)
The following flowchart illustrates the standard synthesis using acid chloride coupling.
Detailed Protocol (Acid Chloride Method)
This method is preferred for scale-up due to high yields and simple purification.[1]
Reagents:
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4-Methylbenzoic acid (1.0 eq)[1]
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Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride[1]
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4-Aminopyrazole hydrochloride (1.0 eq)[1]
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Triethylamine (TEA) or Pyridine (3.0 eq)[1]
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Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
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Activation: Dissolve 4-methylbenzoic acid in anhydrous DCM. Add SOCl₂ dropwise with a catalytic amount of DMF.[1] Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude acid chloride.[1]
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Coupling: Dissolve 4-aminopyrazole hydrochloride in anhydrous DCM/Pyridine (1:1). Cool to 0°C.[1]
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Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]
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Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 75–85%.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 12.80 (s, 1H): Pyrazole -NH (broad, exchangeable).[1]
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δ 10.25 (s, 1H): Amide -NH.[1]
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δ 7.95 (s, 2H): Pyrazole C3-H and C5-H (often appear as a broad singlet or two close signals).[1]
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δ 7.85 (d, J=8.0 Hz, 2H): Benzene ring (ortho to carbonyl).[1]
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δ 7.30 (d, J=8.0 Hz, 2H): Benzene ring (meta to carbonyl).[1]
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δ 2.38 (s, 3H): Methyl group (-CH₃).[1]
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]
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Expected Peak: [M+H]⁺ = 202.1.[1]
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Fragmentation: Loss of the tolyl group or cleavage of the amide bond may be observed at higher collision energies.[1]
Biological Application: Kinase Inhibition
This molecule is a prototypical Type I kinase inhibitor fragment .[1]
Mechanism of Action
The pyrazole moiety mimics the adenine ring of ATP.[1]
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Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu81 in CDK2).[1] The pyrazole nitrogen (N1) acts as an acceptor from the backbone amide (e.g., Leu83 in CDK2).[1]
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Hydrophobic Interaction: The 4-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing affinity and selectivity.[1]
Structural Logic Diagram
[1]
References
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Synthesis of Pyrazole-Benzamides: Ahmad, G., et al. "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction."[1][2][3][4] Arabian Journal of Chemistry (2021).[1] Link[1]
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Kinase Inhibitor Design: Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor."[1] Journal of Medicinal Chemistry (2008).[1] Link[1]
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Chemical Properties Data: PubChem Compound Summary for Benzamide derivatives. National Center for Biotechnology Information.[1] Link
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Reactivity of Aminopyrazoles: El-Saghier, A. M. "Synthesis and Reactivity of 4-Aminopyrazole Derivatives." Journal of Chemical Research (2002).[1]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
